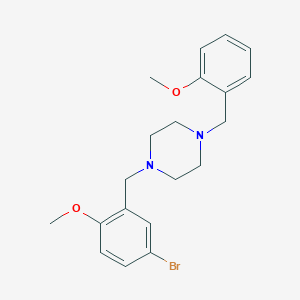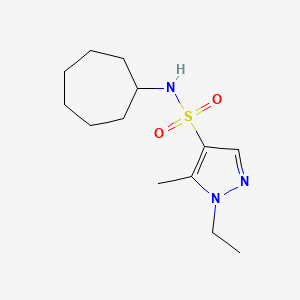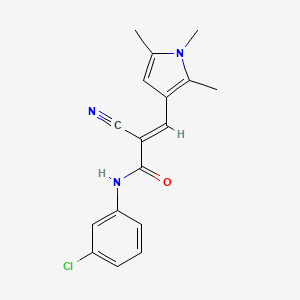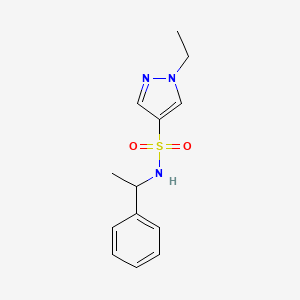![molecular formula C16H10ClN5O5 B10888120 2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde group linked to a nitrophenyl and nitropyridyl hydrazone, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
The synthesis of 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 5-nitro-2-pyridylhydrazine.
Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions and continuous flow processes to ensure consistent quality and yield.
化学反応の分析
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups, resulting in different hydrazone derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
科学的研究の応用
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural features that may interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism by which 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydrazone moiety may also interact with specific proteins, altering their function and leading to various biological effects.
類似化合物との比較
Compared to other similar compounds, 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 2-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE HYDRAZONE
- 5-NITRO-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE
- 2-CHLORO-5-NITROPHENYLHYDRAZONE
These compounds share structural similarities but differ in specific functional groups or substitution patterns, leading to variations in their chemical and biological properties.
特性
分子式 |
C16H10ClN5O5 |
|---|---|
分子量 |
387.73 g/mol |
IUPAC名 |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10ClN5O5/c17-14-4-1-10(21(23)24)7-13(14)15-5-3-12(27-15)9-19-20-16-6-2-11(8-18-16)22(25)26/h1-9H,(H,18,20)/b19-9+ |
InChIキー |
OWJPFJAUVVFLFX-DJKKODMXSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)

![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)

![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)


![1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B10888113.png)
